molecular formula C22H26N6O4 B11193826 Ethyl 6-(2-methoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(2-methoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11193826
M. Wt: 438.5 g/mol
InChI Key: OREUEFQZCPQKON-UHFFFAOYSA-N
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Description

Ethyl 6-(2-methoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, gene transcription, and neuronal function. Its primary research value lies in the investigation of neurodegenerative pathologies, particularly Alzheimer's disease, where GSK-3β hyperphosphorylation is implicated in the formation of neurofibrillary tangles from tau protein. By selectively inhibiting GSK-3β, this compound provides a critical pharmacological tool for dissecting the kinase's contribution to tauopathy and neuronal death in cellular and animal models. Research utilizing this inhibitor focuses on elucidating the molecular pathways connecting GSK-3β activity to synaptic plasticity, mitochondrial dysfunction, and neuroinflammation. The compound's structure, featuring a tetrahydropyrimidine core and a pyrimidine-containing piperazine moiety, is designed for high affinity and selectivity towards GSK-3β, making it a valuable asset for preclinical studies aimed at validating GSK-3β as a therapeutic target for a range of neurological and psychiatric disorders. Its mechanism of action provides a direct means to probe the consequences of reduced GSK-3β activity on cellular survival and function.

Properties

Molecular Formula

C22H26N6O4

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 4-(2-methoxyphenyl)-6-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H26N6O4/c1-3-32-20(30)17-18(15-7-4-5-8-16(15)31-2)25-22(26-19(17)29)28-13-11-27(12-14-28)21-23-9-6-10-24-21/h4-10,17-18H,3,11-14H2,1-2H3,(H,25,26,29)

InChI Key

OREUEFQZCPQKON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

**2.1. Piperazine-Pyrimidine Intermediate Synthesis

The 4-(pyrimidin-2-yl)piperazin-1-yl group is a critical intermediate.

Method :

  • Reaction of 2-chloropyrimidine with piperazine :

    • Reagents : 2-Chloropyrimidine, piperazine, K₂CO₃.

    • Conditions : Water, 35–65°C, 1 hour.

    • Yield : 88% (for analogous reactions).

StepReagents/ConditionsPurposeYield
12-Chloropyrimidine, Piperazine, K₂CO₃, H₂O, 35–65°CNucleophilic substitution to form piperazine-pyrimidine bond88%

Mechanism : Piperazine acts as a nucleophile, displacing chloride from 2-chloropyrimidine. Potassium carbonate deprotonates the amine, enhancing nucleophilicity.

**2.2. Tetrahydropyrimidine Core Formation

The 1,4,5,6-tetrahydropyrimidine-5-carboxylate core is synthesized via Biginelli-like reactions or multicomponent cyclization .

Method :

  • Solvent-Free Multicomponent Reaction :

    • Reagents : Ethyl acetoacetate, urea/thiourea derivative, 2-methoxybenzaldehyde, CuCl₂·2H₂O.

    • Conditions : Grinding (mechanochemical), room temperature, 30 minutes.

    • Yield : 80–96% (for analogous tetrahydropyrimidines).

StepReagents/ConditionsPurposeYield
2Ethyl acetoacetate, Urea derivative, 2-Methoxybenzaldehyde, CuCl₂·2H₂O, Solvent-freeCyclization to form tetrahydropyrimidine core80–96%

Mechanism :

  • Step 1 : Knoevenagel condensation between aldehyde and acetoacetate.

  • Step 2 : Cyclization with urea/thiourea to form the tetrahydropyrimidine ring.

**2.3. Coupling of Piperazine-Pyrimidine to Tetrahydropyrimidine

The final step involves attaching the 4-(pyrimidin-2-yl)piperazin-1-yl group to the core.

Method :

  • Nucleophilic Substitution :

    • Reagents : Tetrahydropyrimidine core (with a leaving group), 4-(pyrimidin-2-yl)piperazine, K₂CO₃.

    • Conditions : Acetone, room temperature, 4–6 hours.

StepReagents/ConditionsPurposeYield
3Tetrahydropyrimidine core, 4-(Pyrimidin-2-yl)piperazine, K₂CO₃, AcetoneCoupling via SN2 or SNAr~70–85% (estimated)

Mechanism : The piperazine nitrogen attacks an electrophilic site (e.g., chloro or bromo) on the tetrahydropyrimidine, facilitated by base (K₂CO₃).

Optimization and Reaction Conditions

**3.1. Catalysts and Solvents

  • CuCl₂·2H₂O : Enhances cyclization efficiency in solvent-free reactions.

  • K₂CO₃ : Neutralizes acidic byproducts and deprotonates amines for nucleophilic attack.

  • Green Solvents : Ethyl acetate, DMF, or water reduce environmental impact.

**3.2. Reaction Time and Temperature

ParameterOptimal RangeImpact
Temperature25–65°CHigher yields at 60–65°C for coupling
Time30 minutes to 6 hoursShorter times under solvent-free conditions

Characterization and Purity

**4.1. Spectroscopic Analysis

TechniqueKey Data
¹H NMR Peaks for -OCH₃ (δ 3.8–4.0 ppm), piperazine protons (δ 2.5–3.5 ppm), tetrahydropyrimidine NH (δ 8.5–9.0 ppm)
¹³C NMR Carbonyl (C=O) at δ 165–175 ppm, aromatic carbons (δ 125–155 ppm)
IR Strong absorption at 1700–1750 cm⁻¹ (ester C=O), 1600–1500 cm⁻¹ (aromatic C=C)
HPLC Purity >95% (C₁₈ column, methanol/water gradient)

Challenges and Solutions

**5.1. Regioselectivity in Cyclization

  • Issue : Competing side reactions during tetrahydropyrimidine formation.

  • Solution : Use of CuCl₂·2H₂O to direct regioselectivity.

**5.2. Low Coupling Efficiency

  • Issue : Poor solubility of intermediates.

  • Solution : Polar aprotic solvents (DMF, DMSO) or phase-transfer catalysts (e.g., KI).

Comparative Synthesis Approaches

ApproachAdvantagesLimitations
Solvent-Free High yields, reduced wasteLimited scalability
Microwave-Assisted Shorter reaction timesRequires specialized equipment
Conventional Well-established protocolsLonger reaction times, higher solvent use

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-methoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form. Substitution reactions could yield a variety of products depending on the substituents introduced.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a tetrahydropyrimidine core, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups, allowing for modifications that enhance its pharmacological properties.

Biological Activities

  • Antimicrobial Properties : Research has shown that compounds similar to ethyl 6-(2-methoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate exhibit notable antimicrobial activity. For instance, derivatives containing pyrimidine and piperazine moieties have been evaluated for their ability to inhibit bacterial growth. Studies indicate that these compounds can serve as effective antimicrobial agents against various strains of bacteria and fungi .
  • Anticancer Activity : The tetrahydropyrimidine scaffold is recognized for its anticancer properties. Compounds with similar structures have been tested for their efficacy against different cancer cell lines. For example, studies have demonstrated that modifications in the substituents on the tetrahydropyrimidine ring can significantly influence the compound's ability to induce apoptosis in cancer cells .
  • CNS Activity : The inclusion of piperazine in the structure suggests potential central nervous system (CNS) activity. Compounds with piperazine derivatives are often explored for their neuroprotective effects and potential use as anxiolytics or antidepressants. Preliminary studies suggest that this compound may exhibit such properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is critical in understanding how variations in chemical structure affect biological activity. Key aspects include:

  • Substituent Variations : Changes in the methoxy group or the piperazine substituent can lead to significant differences in potency and selectivity against specific biological targets.
  • Tetrahydropyrimidine Modifications : Altering the carbon skeleton of the tetrahydropyrimidine can enhance its interaction with target proteins involved in disease pathways.

Case Study 1: Antimicrobial Evaluation

A series of derivatives based on this compound were synthesized and tested against common pathogens. The results indicated a strong correlation between the presence of specific functional groups and increased antimicrobial activity. For example, compounds with electron-donating groups showed enhanced efficacy against Gram-positive bacteria .

Case Study 2: Anticancer Screening

In vitro studies on cancer cell lines (e.g., MCF-7 and K562) demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics. These findings suggest that further optimization could lead to the development of novel anticancer agents based on this scaffold .

Mechanism of Action

The mechanism of action of ethyl 6-(2-methoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-neuroinflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Methoxyphenyl Substituents

  • Ethyl 4-(4-methoxyphenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate (): This analog substitutes the 2-methoxyphenyl group with a 4-methoxyphenyl moiety.
  • Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
    The addition of a hydroxyl group adjacent to the methoxy substituent (3-hydroxy-4-methoxyphenyl) introduces hydrogen-bonding capability, which could improve solubility and interaction with polar active sites .

Piperazine Modifications

Bis-Substituted Derivatives

Comparative Data Table

Compound (Reference) Key Substituents Notable Properties
Target Compound 6-(2-Methoxyphenyl), 2-(pyrimidin-2-yl-piperazine) Potential enhanced π-stacking; ortho-methoxy may hinder rotation
4-(4-Methoxyphenyl), 2-(phenyl-piperazine) Para-substitution reduces steric effects; lower logP vs. target
4-(4-Hydroxy-3-methoxyphenyl), 6-methyl Hydrogen-bond donor (OH) improves solubility; methyl group increases lipophilicity
4,6-Bis(4-methoxyphenyl) High lipophilicity; potential for dual aryl-protein interactions
4-(4-Ethylphenyl), 6-(3-methoxyphenyl-piperazine) Ethylphenyl enhances hydrophobicity; piperazine substitution alters electronics

Key Findings and Implications

Substituent Position Matters: The ortho-methoxy group in the target compound may confer unique steric and electronic profiles compared to para-substituted analogs, impacting both solubility and target engagement .

Piperazine Role: Pyrimidin-2-yl-piperazine likely enhances binding to enzymes or receptors requiring nitrogen-rich interactions, distinguishing it from phenyl-piperazine derivatives .

Synthetic Complexity: Functionalization of the piperazine ring and tetrahydropyrimidine core necessitates multi-step synthesis, posing challenges for scalability .

Biological Activity

Ethyl 6-(2-methoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydropyrimidine core with various substituents that may influence its biological activity. The presence of a pyrimidine ring and a piperazine moiety suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of pyrido[2,3-d]pyrimidines, similar to the compound , exhibit notable antitumor properties. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. Such inhibition can lead to decreased tumor growth in various cancer models .

Table 1: Summary of Antitumor Activities of Related Compounds

Compound NameTargetIC50 (μM)Observed Effects
PD-0332991CDK4/60.011G1 arrest in tumor cells
PiritreximDHFR0.5Antitumor effects on carcinosarcoma
Compound XUnknown3.73Significant activity against Mycobacterium tuberculosis

Antimicrobial Activity

The compound's structural components suggest it may also possess antimicrobial properties. Compounds with similar frameworks have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results with IC90 values indicating effective inhibition at low concentrations .

Case Study: Evaluation Against Mycobacterium tuberculosis

In a study evaluating the anti-tubercular activity of related compounds, several demonstrated significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM. The most potent compounds showed IC90 values between 3.73 and 4.00 μM, suggesting that modifications in the structure could enhance efficacy against resistant strains .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Targeting key enzymes involved in nucleic acid synthesis (e.g., DHFR).
  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells through kinase inhibition.
  • Antimicrobial Effects : Disrupting bacterial cell wall synthesis or function.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this tetrahydropyrimidine derivative?

The compound is typically synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of an aldehyde (e.g., 2-methoxyphenylaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a thiourea or urea derivative. Cyclization steps may follow to introduce the pyrimidin-2-yl piperazine moiety . Reaction conditions (e.g., solvent, catalyst, temperature) are critical for yield optimization. For example, acetic acid/acetic anhydride mixtures under reflux are often used for cyclization .

Q. How is the crystal structure of this compound validated, and what software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Data collection at low temperatures (e.g., 100 K) improves resolution. SHELXL (part of the SHELX suite) is widely used for refinement, leveraging least-squares minimization to optimize atomic coordinates and displacement parameters . Hydrogen atoms are typically placed in calculated positions using a riding model .

Q. What pharmacological screening approaches are used to evaluate its bioactivity?

Initial screening involves in vitro assays targeting receptors or enzymes (e.g., antibacterial activity via broth microdilution, anti-inflammatory effects via COX-2 inhibition). Dose-response curves (IC50/EC50 values) are generated using spectrophotometric or fluorometric methods. For example, pyrimidinone derivatives are tested against Mycobacterium tuberculosis H37Rv strains using the Microplate Alamar Blue Assay (MABA) .

Advanced Research Questions

Q. How can tautomeric equilibria in the pyrimidinone ring affect spectroscopic data interpretation?

Tautomerism between keto-enol or thione-thiol forms can lead to ambiguous NMR signals. To resolve this, use variable-temperature NMR (VT-NMR) or deuterated solvent titrations to observe exchange broadening. Computational methods (DFT calculations) can predict dominant tautomers by comparing experimental and theoretical 13C^{13}\text{C} chemical shifts .

Q. What strategies address contradictions in synthetic yield data across different studies?

Contradictions often arise from variations in substituent electronic effects or steric hindrance. Design a Design of Experiments (DoE) approach to systematically test variables (e.g., catalyst loading, solvent polarity). For example, replacing acetic acid with Lewis acids like Yb(OTf)3_3 in Biginelli reactions can improve yields for electron-deficient aldehydes .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify kinetically favored pathways. For electrophilic substitutions, Fukui indices highlight nucleophilic sites on the pyrimidine ring. Molecular docking can further guide modifications for target binding (e.g., kinase inhibitors) .

Q. What crystallographic techniques resolve disorder in the 2-methoxyphenyl group?

Disorder is common in flexible substituents. Use high-resolution data (≤ 0.8 Å) and anisotropic refinement for non-H atoms. If disorder persists, apply split-site occupancy models in SHELXL. Twinning tests (e.g., ROTAX in PLATON) should be performed to exclude pseudo-symmetry artifacts .

Q. How is the purity of intermediates validated during multi-step synthesis?

Combine HPLC (e.g., C18 column, acetonitrile/water gradient) with mass spectrometry (LC-MS) to detect byproducts. For chiral intermediates, use chiral stationary phases or derivatization with Mosher’s acid. Elemental analysis (C, H, N) ensures stoichiometric consistency .

Methodological Notes

  • X-ray Refinement : Always check for missed symmetry (PLATON/ADDSYM) and validate hydrogen bonding with Mercury software .
  • Synthetic Reproducibility : Document exact stoichiometry and drying protocols for hygroscopic reagents (e.g., thioureas) to mitigate batch-to-batch variability .
  • Data Reporting : Adhere to IUCr standards for crystallographic data deposition (CCDC entries) and include R-factor convergence plots in supplementary materials .

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